molecular formula C11H12F3NO2 B8098927 2-Trifluoromethyl-L-homophenylalanine

2-Trifluoromethyl-L-homophenylalanine

Cat. No.: B8098927
M. Wt: 247.21 g/mol
InChI Key: BCXGVVUDFMBXEM-VIFPVBQESA-N
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Description

2-Trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative with the molecular formula C11H12F3NO2. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-L-homophenylalanine typically involves the introduction of the trifluoromethyl group into the phenylalanine backbone. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted phenylalanine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-L-homophenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Trifluoromethyl-L-homophenylalanine is unique due to the specific positioning of the trifluoromethyl group and the extended homophenylalanine backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other trifluoromethylated amino acids .

Properties

IUPAC Name

(2S)-2-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-2-1-3-7(8)5-6-9(15)10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXGVVUDFMBXEM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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